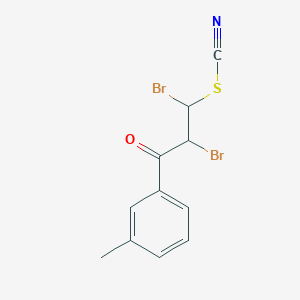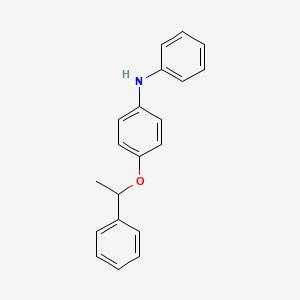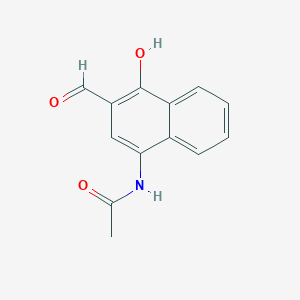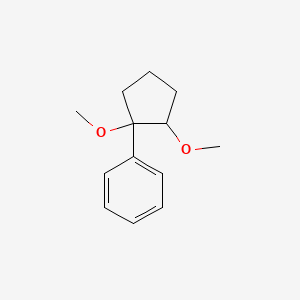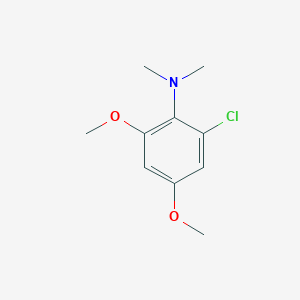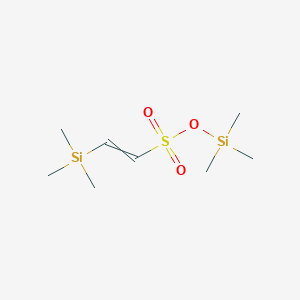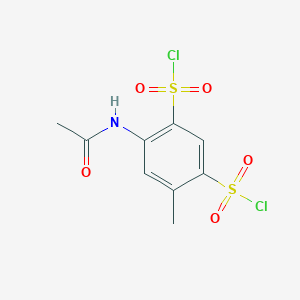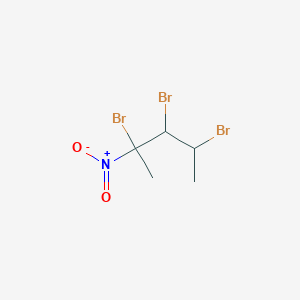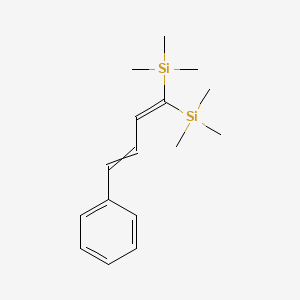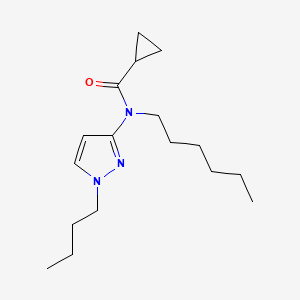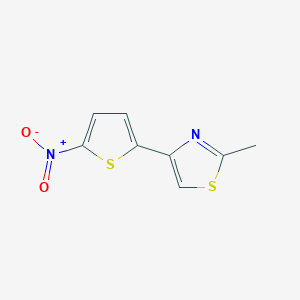![molecular formula C7H4Br2FNO3 B14530582 [(3,5-Dibromo-6-fluoropyridin-2-yl)oxy]acetic acid CAS No. 62306-20-1](/img/structure/B14530582.png)
[(3,5-Dibromo-6-fluoropyridin-2-yl)oxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3,5-Dibromo-6-fluoropyridin-2-yl)oxy]acetic acid is an organic compound that belongs to the pyridine group This compound is characterized by the presence of bromine and fluorine atoms on the pyridine ring, which significantly influences its chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3,5-Dibromo-6-fluoropyridin-2-yl)oxy]acetic acid typically involves the halogenation of pyridine derivatives followed by the introduction of the acetic acid moiety. One common method includes the reaction of 3,5-dibromo-6-fluoropyridine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[(3,5-Dibromo-6-fluoropyridin-2-yl)oxy]acetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove the halogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
[(3,5-Dibromo-6-fluoropyridin-2-yl)oxy]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of [(3,5-Dibromo-6-fluoropyridin-2-yl)oxy]acetic acid involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its binding affinity to certain enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
[(3,5-Dibromo-6-fluoropyridin-2-yl)oxy]acetic acid can be compared with other similar compounds such as:
Triclopyr: [(3,5,6-Trichloropyridin-2-yl)oxy]acetic acid, which is used as a herbicide.
Fluroxypyr: [(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetic acid, used in agriculture.
The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
62306-20-1 |
|---|---|
Molecular Formula |
C7H4Br2FNO3 |
Molecular Weight |
328.92 g/mol |
IUPAC Name |
2-(3,5-dibromo-6-fluoropyridin-2-yl)oxyacetic acid |
InChI |
InChI=1S/C7H4Br2FNO3/c8-3-1-4(9)7(11-6(3)10)14-2-5(12)13/h1H,2H2,(H,12,13) |
InChI Key |
AAGWKCSSJCFOFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1Br)F)OCC(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


